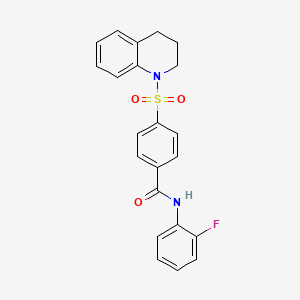

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide

Description

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-19-8-2-3-9-20(19)24-22(26)17-11-13-18(14-12-17)29(27,28)25-15-5-7-16-6-1-4-10-21(16)25/h1-4,6,8-14H,5,7,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPSNGNTZOPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide (CAS No. 5455-89-0) is a benzamide derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide is , with a molecular weight of approximately 288.37 g/mol . The structure features a sulfonamide group linked to a dihydroquinoline moiety and a fluorophenyl substituent, which may contribute to its biological activity.

Antitumor Activity

Several studies have explored the antitumor effects of related benzamide derivatives. For instance, compounds with similar structures have shown significant inhibition of tumor cell proliferation in vitro and in vivo models. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis .

Enzyme Inhibition

Enzyme inhibition studies indicate that benzamide derivatives can act as inhibitors for various enzymes linked to cancer progression. For example, some compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby affecting cancer cell viability .

The biological activity of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Modulation of Signaling Pathways : By interacting with specific receptors or proteins within the cell, these compounds can alter signaling cascades that control cell division and apoptosis.

- Antioxidant Activity : Some studies suggest that benzamide derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

- Study on Antitumor Effects : A study demonstrated that a structurally similar compound inhibited growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

- Antiviral Screening : Another study identified small benzamide compounds with antiviral activity against influenza viruses, warranting further evaluation for potential therapeutic applications .

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with a similar core structure exhibit significant anticancer activity. For instance, derivatives of 3,4-dihydroquinoline have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that related compounds displayed potent inhibitory effects on WDR5, a protein involved in cancer progression, suggesting that 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide could function similarly as a WDR5 inhibitor .

Antimicrobial Activity

Another area of application is in antimicrobial research. Compounds with similar structures have shown efficacy against bacterial strains, potentially serving as leads for the development of new antibiotics. The sulfonamide moiety is particularly relevant here, as it has been widely recognized for its antibacterial properties .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, sulfonamide derivatives are known to inhibit aldosterone synthase, which can be crucial for developing treatments for conditions like hypertension and heart failure .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Molecular Weight Comparison

*Estimated based on molecular formula (C₂₂H₂₀FN₃O₃S).

Key Observations :

- The 2-fluorophenyl substituent may improve metabolic stability compared to non-fluorinated analogues (e.g., 3ah) due to reduced oxidative metabolism .

- Compared to chromene-containing benzamides (e.g., Example 53 in ), the target lacks a fused heterocyclic system, which could simplify synthesis but reduce π-π stacking interactions .

Key Observations :

- The target compound’s synthesis likely requires sulfonylation of 3,4-dihydroquinoline and subsequent amidation, comparable to methods in for triazole derivatives .

- Yields for benzamide derivatives vary significantly (45–75%), suggesting that steric hindrance from bulky groups (e.g., dihydroquinoline) may reduce efficiency unless optimized .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison

*Inferred from benzamide carbonyl stretches in .

†Predicted based on aromatic substitution patterns in .

Key Observations :

- The absence of C=S vibrations in the target compound (vs. 1243–1258 cm⁻¹ in ) confirms the lack of thioamide or triazole-thione tautomers .

- Aromatic proton signals in the ¹H NMR spectrum (δ 7.2–8.3) align with fluorophenyl and benzamide systems observed in analogues .

Pharmacological Potential

- Fluorophenyl Group: Enhances lipophilicity and membrane permeability compared to non-fluorinated benzamides (e.g., 3ah) .

- Dihydroquinoline Moiety: May confer antiplasmodial or antitumor activity, as seen in related quinoline derivatives .

Q & A

Q. What synthetic methodologies are reported for 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-fluorophenyl)benzamide, and how do reaction conditions affect yield?

The compound can be synthesized via reductive transamidation using manganese-mediated protocols. Key steps include coupling (3,4-dihydroquinolin-1(2H)-yl)methanone with nitroarene derivatives in solvent systems like DMF/H2O or THF/H2O. Yields (e.g., 37% for similar benzamide derivatives) depend on solvent polarity and reducing agent efficiency . Optimization of reaction time (e.g., 12–24 hours) and temperature (60–80°C) is critical to minimize side products.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on 1H/13C NMR to confirm proton environments (e.g., aromatic δ 7.1–8.0 ppm, sulfonyl δ ~3.5–3.7 ppm) and HRMS for molecular weight verification (e.g., [M+H]<sup>+</sup> at m/z 361.1757). Crystallinity is assessed via melting points (>250°C for analogs), though many derivatives form amorphous solids .

Q. What solvent systems are compatible with this compound for in vitro assays?

DMSO-d6 is widely used for NMR due to its solubility properties. For biological testing, stock solutions in DMSO (≤1% v/v) are diluted in aqueous buffers (e.g., PBS) to maintain compound stability and avoid solvent cytotoxicity .

Advanced Research Questions

Q. What computational strategies predict its binding affinity to enzymes like Butyrylcholinesterase (BChE)?

Glide XP docking (Schrödinger Suite) incorporates hydrophobic enclosure scoring and water desolvation terms. For analogs, interactions with BChE active-site residues (e.g., Trp82, His438) are modeled using PDB ID 5NY3. Docking poses are validated via RMSD (<2 Å) against crystallographic ligands .

Q. How does the sulfonyl group influence biological activity and selectivity?

The sulfonyl moiety enhances hydrogen bonding with enzyme active sites (e.g., BChE) and improves metabolic stability. In analogs, replacing sulfonyl with carbonyl reduces inhibitory potency by ~50%, highlighting its role in target engagement .

Q. What structural analogs demonstrate agrochemical potential, and how are they designed?

Flufenoxadiazam (ISO-approved pesticide), an analog with a trifluoromethyl-oxadiazole substituent, shows fungicidal activity. Design principles include bioisosteric replacement (e.g., oxadiazole for sulfonyl) and logP optimization (<5) for field stability .

Q. How can SAR studies improve selectivity for BChE over Acetylcholinesterase (AChE)?

Substituents at the 2-fluorophenyl group are critical. Introducing bulkier groups (e.g., 4-chloro) reduces AChE off-target binding by steric hindrance, while polar sulfonyl groups enhance BChE affinity .

Q. What in vitro assays quantify anti-Aβ aggregation activity?

Thioflavin T fluorescence assays measure inhibition of Aβ1–42 fibrillization. IC50 values for analogs range from 1–10 µM. Secondary assays include TEM imaging to confirm fibril disruption .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 1 hour vs. 24 hours) and improve yields by 15–20% .

- Enzyme Assays : Perform Ellman’s assay for cholinesterase inhibition (λ = 412 nm) with 0.1–100 µM compound concentrations. Include donepezil as a positive control (IC50 ~10 nM for AChE) .

- Docking Validation : Cross-validate computational results with MD simulations (100 ns) to assess binding stability and residue fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.